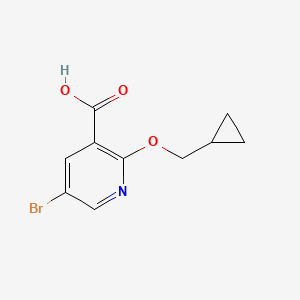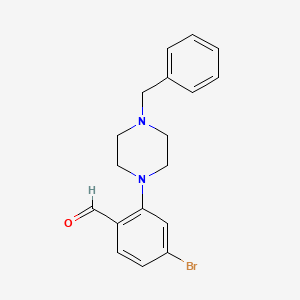
3-Phenyladamantan-1-carbonsäure
Übersicht
Beschreibung
3-Phenyladamantane-1-carboxylic acid is an organic compound with the molecular formula C17H20O2. It is a derivative of adamantane, a highly stable and rigid hydrocarbon structure. This compound is notable for its unique structural features, which include a phenyl group attached to the adamantane core, making it a subject of interest in various fields of scientific research .
Wissenschaftliche Forschungsanwendungen
3-Phenyladamantane-1-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.
Biology: The compound is investigated for its potential biological activities, including antiviral and antibacterial properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for neurological diseases and other medical conditions.
Wirkmechanismus
Target of Action
Adamantane and its derivatives have been introduced into many drugs for current clinical research and some of them are used for the treatment of neurological disease and/or used as the antiviral agents as well as the agents against type-2 diabetes .
Mode of Action
It is known that adamantane derivatives can be involved in free radicals and nuclear reactions, resulting in different new adamantane derivatives .
Biochemical Pathways
Adamantane derivatives have been reported to have various effects due to their unique rigid system without strain-free ring system .
Result of Action
Adamantane derivatives have been developed as a class of widely used drugs for their various efficacy due to their rather low toxicity and fast rate of excretion .
Biochemische Analyse
Biochemical Properties
1-Phenyl-3-adamantanecarboxylic acid plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and stability. For instance, it has been shown to interact with enzymes involved in metabolic pathways, potentially acting as an inhibitor or activator depending on the context. The nature of these interactions often involves binding to the active site of the enzyme, thereby modulating its activity. Additionally, 1-Phenyl-3-adamantanecarboxylic acid can interact with proteins involved in cell signaling pathways, affecting their function and downstream signaling events .
Cellular Effects
The effects of 1-Phenyl-3-adamantanecarboxylic acid on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to affect the expression of genes involved in metabolic processes, thereby altering the metabolic state of the cell. Furthermore, 1-Phenyl-3-adamantanecarboxylic acid can impact cell signaling pathways, leading to changes in cell proliferation, differentiation, and apoptosis .
Molecular Mechanism
At the molecular level, 1-Phenyl-3-adamantanecarboxylic acid exerts its effects through several mechanisms. It can bind to specific biomolecules, such as enzymes and receptors, altering their activity. This binding can result in enzyme inhibition or activation, depending on the nature of the interaction. Additionally, 1-Phenyl-3-adamantanecarboxylic acid can influence gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in the transcriptional activity of specific genes .
Temporal Effects in Laboratory Settings
The effects of 1-Phenyl-3-adamantanecarboxylic acid can change over time in laboratory settings. Its stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that 1-Phenyl-3-adamantanecarboxylic acid is relatively stable under standard laboratory conditions, but it can degrade over time, leading to a decrease in its biological activity. Long-term exposure to 1-Phenyl-3-adamantanecarboxylic acid has been associated with changes in cellular function, including alterations in cell metabolism and gene expression .
Dosage Effects in Animal Models
The effects of 1-Phenyl-3-adamantanecarboxylic acid vary with different dosages in animal models. At low doses, it may have beneficial effects, such as enhancing metabolic activity or modulating cell signaling pathways. At high doses, it can exhibit toxic or adverse effects, including cellular toxicity and disruption of normal cellular processes. Threshold effects have been observed, where a certain dosage level is required to elicit a significant biological response .
Metabolic Pathways
1-Phenyl-3-adamantanecarboxylic acid is involved in several metabolic pathways. It interacts with enzymes and cofactors that are crucial for its metabolism and clearance from the body. These interactions can affect metabolic flux and the levels of various metabolites. For instance, 1-Phenyl-3-adamantanecarboxylic acid can be metabolized by liver enzymes, leading to the formation of metabolites that may have distinct biological activities .
Transport and Distribution
The transport and distribution of 1-Phenyl-3-adamantanecarboxylic acid within cells and tissues are mediated by specific transporters and binding proteins. These interactions influence its localization and accumulation in different cellular compartments. For example, 1-Phenyl-3-adamantanecarboxylic acid can be transported into cells via specific membrane transporters, and once inside, it can bind to intracellular proteins that facilitate its distribution to various organelles .
Subcellular Localization
The subcellular localization of 1-Phenyl-3-adamantanecarboxylic acid is crucial for its activity and function. It can be directed to specific compartments or organelles through targeting signals or post-translational modifications. For instance, 1-Phenyl-3-adamantanecarboxylic acid may localize to the mitochondria, where it can influence mitochondrial function and energy metabolism. Additionally, its localization to the nucleus can affect gene expression by interacting with nuclear proteins and transcription factors .
Vorbereitungsmethoden
The synthesis of 3-Phenyladamantane-1-carboxylic acid typically involves several steps. One common method includes the bromination of 1-adamantane carboxylic acid followed by a Friedel-Crafts alkylation reaction with benzene in the presence of anhydrous aluminum chloride (AlCl3) as a catalyst . The reaction conditions often require low temperatures to control the reactivity and yield of the product.
Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. These methods often employ continuous flow reactors and advanced purification techniques to ensure high-quality output .
Analyse Chemischer Reaktionen
3-Phenyladamantane-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) to produce alcohol derivatives.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields ketones or acids, while reduction produces alcohols .
Vergleich Mit ähnlichen Verbindungen
3-Phenyladamantane-1-carboxylic acid can be compared with other adamantane derivatives, such as:
1-Adamantanecarboxylic acid: Lacks the phenyl group, making it less versatile in certain applications.
3-Phenyl-1-adamantanecarboxylic acid: Similar structure but different substitution pattern, leading to variations in reactivity and applications.
3-Fluoro-1-adamantanecarboxylic acid: Contains a fluorine atom, which can significantly alter its chemical and biological properties.
The uniqueness of 3-Phenyladamantane-1-carboxylic acid lies in its combination of the adamantane core with a phenyl group, providing a balance of stability and reactivity that is valuable in various research and industrial applications .
Eigenschaften
IUPAC Name |
3-phenyladamantane-1-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20O2/c18-15(19)17-9-12-6-13(10-17)8-16(7-12,11-17)14-4-2-1-3-5-14/h1-5,12-13H,6-11H2,(H,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
APWLCUAAISKVPI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3(CC1CC(C2)(C3)C(=O)O)C4=CC=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90958642 | |
| Record name | 3-Phenyladamantane-1-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90958642 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
256.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
37589-22-3 | |
| Record name | 3-Adamantanecarboxylic acid, 1-phenyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0037589223 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-Phenyladamantane-1-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90958642 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-PHENYL-1-ADAMANTANECARBOXYLIC ACID | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-(Benzo[d]thiazol-2-ylmethyl)propionamide](/img/structure/B1345039.png)

![1-(5-Chlorobenzo[d]oxazol-2-yl)-N-methylmethanamine](/img/structure/B1345048.png)




![1-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-N-(2-hydroxyethyl)-4-piperidinecarboxamide](/img/structure/B1345054.png)
![3-Iodoimidazo[1,2-a]pyridine-2-carboxylic acid](/img/structure/B1345055.png)

![tert-Butyl 4-(5-chloro-1H-pyrrolo[2,3-b]pyridin-4-yl)piperazine-1-carboxylate](/img/structure/B1345057.png)
![4-[(4-Methyl-2-nitrophenyl)azo]-morpholine](/img/structure/B1345062.png)


